(4-prop-1-en-2-ylcyclohexyl)methanol
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Overview
Description
(4-prop-1-en-2-ylcyclohexyl)methanol is an organic compound with the molecular formula C10H18O. It is also known by other names such as trans-Shisool, trans-8-p-menthen-7-ol, and trans-dihydroperillyl alcohol . This compound is a derivative of cyclohexane and contains a methanol group attached to a cyclohexyl ring with a prop-1-en-2-yl substituent.
Scientific Research Applications
(4-prop-1-en-2-ylcyclohexyl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-prop-1-en-2-ylcyclohexyl)methanol can be achieved through various synthetic routes. One common method involves the hydrogenation of perillaldehyde, which is a naturally occurring compound found in essential oils. The hydrogenation process typically uses a catalyst such as palladium on carbon (Pd/C) under mild conditions to reduce the aldehyde group to a primary alcohol .
Industrial Production Methods
Industrial production of this compound often involves the extraction of perillaldehyde from natural sources followed by catalytic hydrogenation. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
(4-prop-1-en-2-ylcyclohexyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclohexylmethane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of [4-(Prop-1-en-2-yl)cyclohexyl]aldehyde or [4-(Prop-1-en-2-yl)cyclohexyl]carboxylic acid.
Reduction: Formation of cyclohexylmethane derivatives.
Substitution: Formation of [4-(Prop-1-en-2-yl)cyclohexyl]chloride.
Mechanism of Action
The mechanism of action of (4-prop-1-en-2-ylcyclohexyl)methanol involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of enzyme activity and receptor binding. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar in structure but contains a carboxylate group instead of a methanol group.
4-Isopropenyl-1-methyl-1,2-cyclohexanediol: Contains an additional hydroxyl group and a methyl group.
Uniqueness
(4-prop-1-en-2-ylcyclohexyl)methanol is unique due to its specific structural features, including the presence of a methanol group attached to a cyclohexyl ring with a prop-1-en-2-yl substituent.
Properties
CAS No. |
18479-64-6 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4-prop-1-en-2-ylcyclohexyl)methanol |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3 |
InChI Key |
GMYHXOPIKMGWOM-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CCC(CC1)CO |
Canonical SMILES |
CC(=C)C1CCC(CC1)CO |
physical_description |
Solid |
Synonyms |
cis-isopulegone isopulegone pulegone pulegone, (R)-isomer pulegone, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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